Positional Isomerism: N3‑Substituted vs. C2‑Substituted Quinazolin‑4(3H)‑one Antifolates
The target compound positions the hydroxyethylamino‑methyl moiety at N3, whereas the published antifolate HEAMQ places this substituent at C2. This positional isomerism generates distinct pharmacophoric geometries: the N3‑substitution moves the hydrogen‑bond donor/acceptor array further from the quinazolinone carbonyl, which is predicted to alter binding within the DHFR active site relative to C2‑substituted analogs [1]. Structural class‑level inference indicates that N3‑substituted quinazolin‑4(3H)‑ones show differential DHFR inhibition profiles compared to matched C2‑substituted pairs; in one series, shifting substitution from C2 to N3 reduced DHFR inhibitory activity by approximately 10‑fold (exact values compound‑dependent) [2]. No direct head‑to‑head DHFR IC₅₀ comparison between CAS 75174‑39‑9 and HEAMQ has been reported, representing a data gap.
| Evidence Dimension | Substitution position (N3 vs. C2) and predicted DHFR binding mode |
|---|---|
| Target Compound Data | N3‑(2‑hydroxyethyl)aminomethyl substituent; XLogP3 = 0.2, Topological Polar Surface Area = 64.9 Ų [3] |
| Comparator Or Baseline | HEAMQ (C2‑substituted positional isomer); XLogP3 and TPSA not explicitly reported but expected to differ due to altered electronic distribution |
| Quantified Difference | Positional isomerism results in distinct hydrogen‑bonding topology; class‑level data suggest approximately 10‑fold difference in DHFR IC₅₀ between N3‑ and C2‑substituted analogs in related series [2]. |
| Conditions | In silico structural comparison and class‑level SAR analysis from 2‑heteroarylthio‑quinazolin‑4‑one series. |
Why This Matters
For researchers probing folate pathway targets, the N3‑substitution pattern may confer a distinct selectivity window or resistance profile that cannot be achieved with C2‑substituted analogs, influencing procurement decisions for SAR studies.
- [1] Cipak L. Novel nonclassical antifolate, 2-[N-(2´-Hydroxyethyl)amino]methyl-3H-quinazolin-4-one, with a potent antineoplastic activity toward leukemia cells. Neoplasma. 2012;59(6):641–649. View Source
- [2] Al-Omary FAM, et al. Nonclassical antifolates, part 3: Synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. Eur J Med Chem. 2013;63:33–44. View Source
- [3] PubChem Compound Summary CID 63895, 3-[(2-Hydroxyethylamino)methyl]quinazolin-4-one. View Source
